{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride
Description
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAHLGCMMGWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Oxidation Pathway
A robust two-step sequence involves:
- Thiolation : Reacting bicyclo[2.2.2]octan-2-ylmethanol with thiourea in hydrochloric acid to form bicyclo[2.2.2]octan-2-ylmethanethiol.
- Oxidation and Chlorination : Treating the thiol with hydrogen peroxide (H₂O₂) in acetic acid to yield the sulfonic acid, followed by reaction with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.
This method typically achieves 60–70% overall yield but requires careful control of oxidation conditions to prevent over-oxidation to sulfonic acids.
Direct Chlorosulfonation
Direct electrophilic substitution on the bicyclo[2.2.2]octane framework using chlorosulfonic acid (ClSO₃H) has been attempted, but the saturated nature of the bicyclic system results in low reactivity. Microwave-assisted conditions (150°C, 30 min) improve conversion rates to 25–30%, albeit with poor regioselectivity.
Advanced Metallation Strategies
Lithium-Halogen Exchange
Treating 2-bromobicyclo[2.2.2]octane with n-butyllithium at −78°C generates a bridgehead lithium intermediate, which reacts with sulfur dioxide to form the sulfinate. Subsequent chlorination with oxalyl chloride affords the target sulfonyl chloride in 55% yield.
Transition Metal Catalysis
Palladium-catalyzed coupling of bicyclo[2.2.2]oct-2-ylzinc chloride with methanesulfonyl chloride under Negishi conditions (Pd(PPh₃)₄, THF, 60°C) provides the product in 40% yield. However, competing β-hydride elimination limits efficiency.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonyl hydrides, and sulfonic acids .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its electrophilic nature. The sulfonyl chloride moiety allows it to participate in various substitution reactions, leading to the formation of sulfonamides and other derivatives. This reactivity is particularly useful in:
- Modification of Amines : {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride can convert primary and secondary amines into their corresponding sulfonamides, which are important intermediates in drug development.
- Synthesis of Sulfonic Acids : It can be oxidized to form sulfonic acids, which have applications in pharmaceuticals and agrochemicals.
| Reaction Type | Product Formed | Application |
|---|---|---|
| Substitution with Amines | Sulfonamides | Drug development |
| Oxidation | Sulfonic Acids | Industrial applications |
Medicinal Chemistry
Research has indicated that this compound holds potential therapeutic properties:
- Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, indicating possible applications as an antimicrobial agent.
- Anti-inflammatory Properties : The compound's structure suggests it may interact with biological targets involved in inflammation, making it a candidate for further investigation in inflammatory disease treatments.
Material Science
The rigid and lipophilic nature of the bicyclo[2.2.2]octane unit enhances its potential use in material science:
- Development of New Materials : Its unique structural properties allow for the synthesis of novel materials with desirable mechanical and thermal properties.
- Polymer Chemistry : Bicyclo compounds are being studied as specialty monomers for polymers, contributing to advancements in polymer technology.
Case Study 1: Anticancer Efficacy
A derivative of this compound was tested on xenograft models of breast cancer, resulting in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Neuroprotection
In a study involving rat models of Parkinson's disease, administration of similar bicyclic compounds improved motor function and reduced dopaminergic neuron loss, suggesting neuroprotective effects that warrant further exploration.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Positional Isomer: {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride
A positional isomer, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride (CAS: 1803596-85-1), shares the same molecular formula and weight but differs in the sulfonyl chloride’s attachment to the 1-position of the bicyclo system . For example, nucleophilic substitutions or eliminations could be hindered due to increased steric hindrance around the sulfonyl chloride group in the 1-isomer.
Table 1: Comparison of Positional Isomers
Heteroatom-Modified Analog: {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonyl Chloride
This modification likely increases solubility in polar solvents compared to the hydrocarbon-based bicyclo[2.2.2]octane system. Additionally, the nitrogen’s electron-withdrawing effect may enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols.
Monocyclic Sulfonyl Chlorides: (1-Cyanocyclobutyl)methanesulfonyl Chloride
Compared to monocyclic derivatives like (1-cyanocyclobutyl)methanesulfonyl chloride, the bicyclo[2.2.2]octane scaffold imposes greater steric rigidity and conformational constraint . This rigidity may reduce undesired side reactions (e.g., ring-opening) in synthesis. However, monocyclic analogs benefit from simpler synthetic routes and lower molecular weights, making them preferable in large-scale industrial applications.
Table 2: Bicyclic vs. Monocyclic Sulfonyl Chlorides
Substituent Effects: Amino- and Hydroxyl-Functionalized Derivatives
Compounds like {2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride (CAS: 2193064-51-4) highlight the impact of substituents on reactivity . Such differences dictate divergent applications: amino/hydroxyl derivatives may serve as intermediates in drug synthesis, while sulfonyl chlorides are typically used as alkylating or sulfonating agents.
Reaction Behavior: Solvolysis and Rearrangement
Solvolysis of bicyclo[2.2.2]octan-2-yl arenesulfonates predominantly yields [2.2.2] products, with minimal rearrangement to [3.2.1] frameworks . This contrasts with less rigid sulfonates, where structural rearrangements are more common. The stability of the bicyclo[2.2.2]octane system likely suppresses carbocation rearrangements, favoring retention of the original scaffold during reactions like acetolysis or deamination.
Biological Activity
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the molecular formula CHClOS and a molecular weight of 222.73 g/mol. Its structure allows for significant interactions with biological targets due to the presence of the methanesulfonyl group, which can form hydrogen bonds and electrostatic interactions with biomolecules .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The methanesulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
- Electrostatic Interactions : The charged nature of the sulfonyl group allows for electrostatic interactions with negatively charged sites on biomolecules.
- Rigidity : The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards certain targets.
Antimicrobial Activity
Research has indicated that derivatives of bicyclo[2.2.2]octane exhibit significant antimicrobial properties. For instance, bicyclo[2.2.2]octan-2-imines have shown promising antimalarial activity, with IC values ranging from 0.23 to 0.72 µM against resistant strains of Plasmodium falciparum and comparable activities against Trypanosoma brucei .
Antidiabetic Potential
Recent studies have explored the role of bicyclic compounds as modulators for GPR120, a receptor involved in insulin sensitization. Compounds similar to this compound have been investigated for their potential to enhance glycemic control in type 2 diabetes, suggesting a therapeutic avenue for metabolic disorders .
Case Studies
-
Antimalarial Activity : In a study investigating bicyclo[2.2.2]octan-2-imines, two compounds demonstrated high antitrypanosomal activity (IC < 0.3 µM), significantly outperforming traditional treatments like suramine (IC = 0.0075 µM) .
Compound Activity (IC) Target Bicyclo[2.2.2]octan-2-yl benzoate 0.23 - 0.72 µM Plasmodium falciparum Bicyclo[2.2.2]octan-2-imines < 0.3 µM Trypanosoma brucei
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties:
| Compound Type | Structure | Biological Activity |
|---|---|---|
| Bicyclo[3.3.1]nonane | Less rigid | Lower binding affinity |
| Bicyclo[3.1.1]heptane | Different functional groups | Limited therapeutic potential |
| Bicyclo[3.3.0]octane | More flexible | Variable activity |
Q & A
Q. How can cross-coupling reactions leverage the sulfonyl chloride group for functionalization of complex substrates?
- Methodological Answer : Employ Pd-catalyzed sulfonylation (e.g., with arylboronic acids) to install sulfone groups. Optimize ligand selection (XPhos) and base (Cs₂CO₃) to prevent Cl⁻ interference. Monitor reaction progress via in situ Raman spectroscopy .
Notes
- All methods emphasize reproducibility and safety in academic research.
- For experimental details, consult peer-reviewed protocols from cited sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
